molecular formula C18H24N2O2 B2808770 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one CAS No. 900284-01-7

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2808770
CAS No.: 900284-01-7
M. Wt: 300.402
InChI Key: WLHYEUXZPBRNTQ-UHFFFAOYSA-N
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Description

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzopyran core with methyl groups at positions 5 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the piperazine ring and the benzopyran core, which may confer distinct pharmacological properties compared to similar compounds.

Biological Activity

The compound 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is a derivative of the chromene class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 318.46 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)

The compound features a chromenone core substituted with an ethylpiperazine moiety, which is essential for its biological interactions.

Research indicates that derivatives of chromenes exhibit various mechanisms of action, including:

  • Inhibition of Carbonic Anhydrases (CAs) : Certain chromene derivatives have shown selective inhibition against tumor-associated isoforms such as hCA IX and XII, which are implicated in hypoxic tumors. The compound under study may share similar inhibitory properties due to its structural characteristics .
  • Antioxidant Activity : Compounds in the chromene family have demonstrated antioxidant properties, which can mitigate oxidative stress and its related pathologies.
  • Anti-inflammatory Effects : Substituents on the chromene structure can enhance anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Activity Target IC50 (µM) Reference
Inhibition of hCA IXTumor-associated CA0.53
Inhibition of hCA XIITumor-associated CA0.47
Cytotoxicity against MCF-7 cellsBreast cancer cell line0.47

These results indicate that the compound exhibits significant inhibitory activity against key tumor-associated carbonic anhydrases and shows cytotoxic effects on breast cancer cells.

Case Study 1: Anticancer Activity

In a study evaluating various coumarin derivatives, the compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.47 µM. This suggests that modifications in the chromene structure can lead to enhanced anticancer properties .

Case Study 2: Selective Inhibition of Carbonic Anhydrases

A comparative analysis of several chromene derivatives revealed that this compound selectively inhibited hCA IX and XII over cytosolic isoforms (hCA I and II), indicating its potential as a targeted therapeutic agent for hypoxic tumors .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-17(21)22-16-10-13(2)9-14(3)18(15)16/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYEUXZPBRNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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